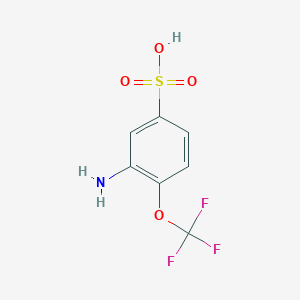
2-(2H-Hexafluoroisopropyl)chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-Hexafluoroisopropyl)chlorobenzene is a chemical compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hexafluoroisopropyl group attached to a chlorobenzene ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Hexafluoroisopropyl)chlorobenzene typically involves the reaction of hexafluoroacetone with chlorobenzene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction. The process can be summarized as follows:
Reactants: Hexafluoroacetone and chlorobenzene.
Catalyst: A suitable catalyst such as aluminum chloride.
Solvent: Dichloromethane.
Conditions: Elevated temperatures (around 60-80°C).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Hexafluoroisopropyl)chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobenzene ring can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hexafluoroisopropylbenzene.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Phenols.
Oxidation: Ketones or carboxylic acids.
Reduction: Hexafluoroisopropylbenzene.
Scientific Research Applications
2-(2H-Hexafluoroisopropyl)chlorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the synthesis of fluorinated drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2H-Hexafluoroisopropyl)chlorobenzene involves its interaction with specific molecular targets and pathways. The hexafluoroisopropyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may also act as a precursor for the formation of reactive intermediates that can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: A related compound with similar fluorinated properties, used as a solvent in organic synthesis.
Hexafluoroacetone: Another fluorinated compound used as a reagent in organic synthesis.
Uniqueness
2-(2H-Hexafluoroisopropyl)chlorobenzene is unique due to the presence of both a hexafluoroisopropyl group and a chlorobenzene ring, which imparts distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-chloro-2-(1,1,1,3,3,3-hexafluoropropan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-6-4-2-1-3-5(6)7(8(11,12)13)9(14,15)16/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMLYAROGDIIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














